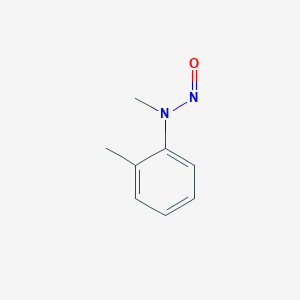
Dimethyl-nitrosoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-N-nitrosobenzenamine: is an organic compound with the molecular formula C8H10N2O It is a nitrosamine derivative of benzenamine, characterized by the presence of a nitroso group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation of N,N-Dimethylaniline: The most common method for synthesizing N,2-Dimethyl-N-nitrosobenzenamine involves the nitrosation of N,N-dimethylaniline. This reaction typically uses nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often employed for the large-scale production of N,2-Dimethyl-N-nitrosobenzenamine. This method ensures better control over reaction parameters and improves yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: N,2-Dimethyl-N-nitrosobenzenamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Products: Oxidation can yield compounds such as nitrobenzenes and other oxidized derivatives.
-
Reduction: This compound can also undergo reduction reactions, typically resulting in the removal of the nitroso group.
Reagents: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd).
Products: Reduction can produce N,N-dimethylaniline and other reduced forms.
-
Substitution: N,2-Dimethyl-N-nitrosobenzenamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Reagents: Various nucleophiles such as amines, thiols, or halides.
Products: Substitution reactions can yield a wide range of substituted benzenamine derivatives.
Scientific Research Applications
Chemistry:
Analytical Chemistry: N,2-Dimethyl-N-nitrosobenzenamine is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of nitrosamines in various samples.
Biology and Medicine:
Carcinogenic Studies: Due to its nitrosamine structure, this compound is studied for its potential carcinogenic effects.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |
InChI Key |
MWHUIOFIRPAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















